[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate
CAS No.: 70838-44-7
Cat. No.: VC20787908
Molecular Formula: C17H16N2O5
Molecular Weight: 328.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70838-44-7 |
|---|---|
| Molecular Formula | C17H16N2O5 |
| Molecular Weight | 328.32 g/mol |
| IUPAC Name | (4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl)methyl benzoate |
| Standard InChI | InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3 |
| Standard InChI Key | WUQUVOAMQGVMKB-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CN2[C@H]3C[C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
| SMILES | CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
| Canonical SMILES | CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
Introduction
[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate is a complex organic compound featuring a unique tricyclic structure with multiple functional groups. This compound is of interest due to its potential biological activities and applications in organic synthesis. The molecular formula for this compound is not explicitly provided in the available literature, but related compounds like [(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl 4-methoxybenzoate have a molecular formula of C₁₈H₁₈N₂O₆ .
Structural Characteristics
The compound [(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate features a tricyclic system with a benzoate moiety attached. The presence of multiple chiral centers (1R, 9R, 10R) indicates a specific stereochemistry, which is crucial for its biological activity and chemical properties. The structure includes a diaza-tricyclic core with oxo and methoxy groups, contributing to its complex nature.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| [(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl 4-methoxybenzoate | Tricyclic with methoxybenzoate | Potential biological activity |
| N-propyl-12-(1,3-thiazol-2-ylmethyl)-7-methoxy | Contains thiazole ring | Exhibits antimicrobial activity |
| 1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca | Bicyclic structure | Potential use in organic synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume